Octylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surface Modification:

- OPA can be used to modify the surface properties of various materials, such as metals, oxides, and polymers. This modification can improve properties like adhesion, corrosion resistance, and wettability. Source: [Octyl Phosphonic Acid(OPA) | Applications | CAS 4724-48-5: ]

- By forming self-assembled monolayers (SAMs) on surfaces, OPA can control the interaction of the material with its environment, making it valuable for studying phenomena like biocompatibility and tribology (the study of friction, wear, and lubrication). Source: [Octylphosphonic acid 97 4724-48-5 - Sigma-Aldrich: ]

Chelation:

- OPA can act as a chelating agent, meaning it can bind to metal ions to form complexes. This property is useful in various research applications, such as separating and purifying metals, studying metal-containing biomolecules, and developing new catalysts. Source: [Octylphosphonic acid - Substance Information - ECHA: ]

Other Applications:

- OPA is also being explored for various other research applications, including:

- Development of flame retardants Source: [Flame retardancy of poly(lactic acid) nanocomposites with organically modified layered double hydroxides]

- Drug delivery systems Source: [Development of self-assembled nanosystems for codelivery of doxorubicin and curcumin]

- Antibacterial coatings Source: [Antibacterial and antifouling properties of poly(ethylene glycol) brushes modified with quaternary phosphonium and phosphonic acid groups]

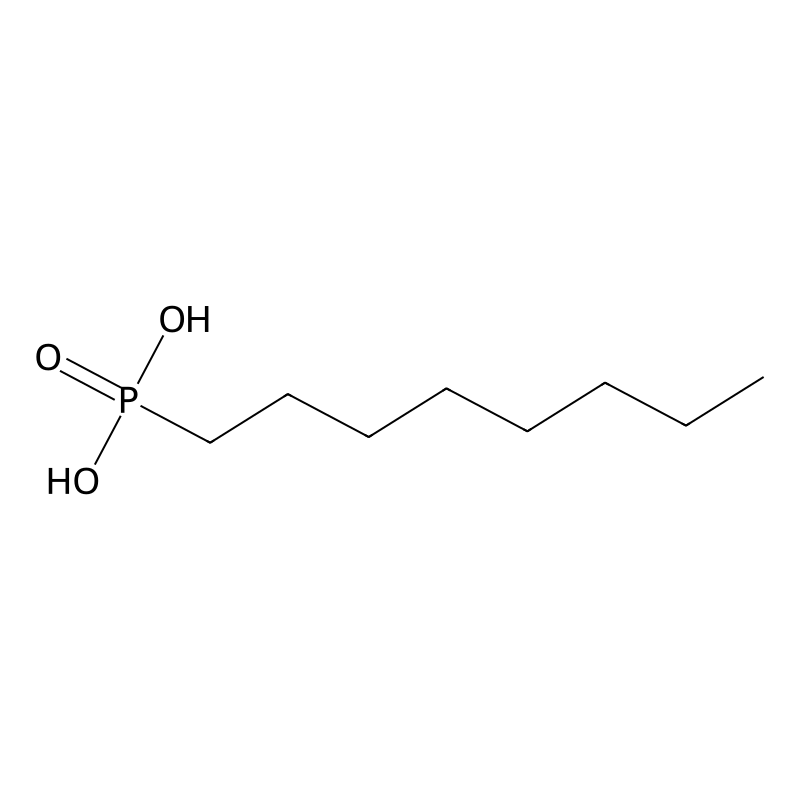

Octylphosphonic acid, also known as n-octyl phosphonic acid, is an organophosphorus compound with the chemical formula C8H19O3P. It is a colorless to pale yellow liquid that is soluble in organic solvents and has a characteristic odor. This compound is primarily used in surface modification applications, particularly in the field of materials science, where it serves as a coupling agent for various substrates, including metals and metal oxides. Its unique structure allows it to form stable monolayers on surfaces, enhancing their properties for various applications.

Octylphosphonic acid has a wide range of applications across various fields:

- Surface Modification: Used extensively for modifying metal oxides such as titanium dioxide to enhance their hydrophobicity and stability.

- Catalysis: Acts as a ligand in catalysis processes due to its ability to form stable complexes with metal ions.

- Pharmaceuticals: Serves as a building block in the synthesis of pharmaceutical compounds.

- Nanotechnology: Utilized in the preparation of nanoparticles and nanocomposites for improved material properties .

Studies on the interactions of octylphosphonic acid with different substrates have revealed significant insights into its behavior as a coupling agent. For example, research indicates that octylphosphonic acid can effectively modify the surface properties of titanium dioxide nanoparticles, leading to enhanced photocatalytic activity and stability under varying environmental conditions . These interactions are crucial for optimizing performance in applications such as sensors and catalysis.

Several compounds share structural similarities with octylphosphonic acid. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Decylphosphonic Acid | Long-chain alkyl phosphonic acid | Higher hydrophobicity due to longer chain |

| Dodecylphosphonic Acid | Long-chain alkyl phosphonic acid | Enhanced stability in aqueous environments |

| Hexadecylphosphonic Acid | Long-chain alkyl phosphonic acid | Greater surface area for adsorption |

Uniqueness of Octylphosphonic Acid

Octylphosphonic acid stands out due to its optimal balance between hydrophobicity and reactivity. Its eight-carbon chain provides sufficient hydrophobic character while still allowing for effective interaction with various substrates. This makes it particularly valuable in applications that require both surface modification and compatibility with organic materials .

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (57.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (98.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (40.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (23.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastics product manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Transportation equipment manufacturing

Phosphonic acid, P-octyl-: ACTIVE